3-Amino-5-bromo-6-(2-propynyloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromo-6-(2-propynyloxy)pyridine: is a heterocyclic organic compound with the molecular formula C8H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a propynyloxy group at the 6-position. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine typically involves the following steps:
Bromination: Starting with 3-amino-6-hydroxypyridine, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Coupling Reactions: The bromine atom at the 5-position makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or dioxane.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Coupling Products: Formation of biaryl or heteroaryl compounds.
Substitution Products: Derivatives with different substituents at the 3-position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex organic molecules and heterocycles.
Catalysis: Acts as a ligand or intermediate in catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the amino, bromine, and propynyloxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application or reaction in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5-bromo-2-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-6-bromopyridine
Comparison:
- Structural Differences: The presence of different substituents at various positions on the pyridine ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties .
Eigenschaften
Molekularformel |
C8H7BrN2O |
---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
5-bromo-6-prop-2-ynoxypyridin-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h1,4-5H,3,10H2 |
InChI-Schlüssel |
VTNAIEOTJOKAGK-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=C(C=C(C=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.